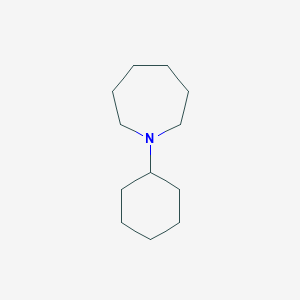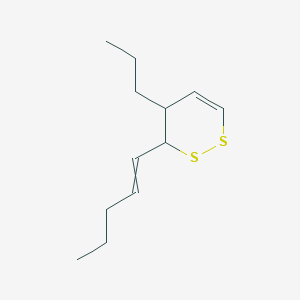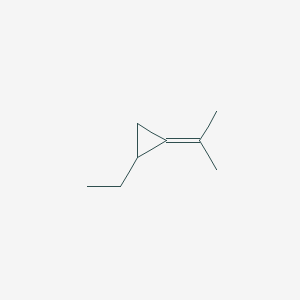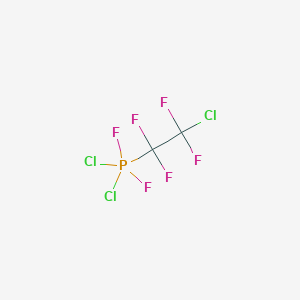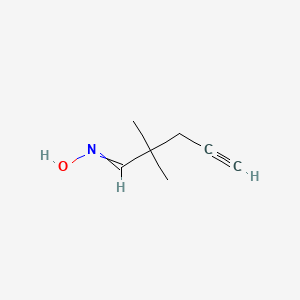![molecular formula C14H8Cl2N2O4 B14585369 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) CAS No. 61347-07-7](/img/structure/B14585369.png)
4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is an organic compound characterized by the presence of two chlorobenzoic acid moieties connected by a diazenediyl (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) typically involves the diazotization of 2-chlorobenzoic acid derivatives followed by coupling reactions. One common method includes the reaction of 2-chlorobenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 2-chlorobenzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the diazenediyl linkage, yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted chlorobenzoic acids.
Applications De Recherche Scientifique
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl linkage can undergo redox reactions, influencing cellular signaling pathways and modulating biological activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[(E)-Diazenediyl]bis(2-methoxyaniline): Similar structure but with methoxy groups instead of chlorine atoms.
4,4’-[(E)-Diazenediyl]bis(2-nitrobenzoic acid): Contains nitro groups, leading to different reactivity and applications.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This compound’s specific structural features make it suitable for particular applications in research and industry, distinguishing it from other diazenediyl-linked compounds.
Propriétés
Numéro CAS |
61347-07-7 |
|---|---|
Formule moléculaire |
C14H8Cl2N2O4 |
Poids moléculaire |
339.1 g/mol |
Nom IUPAC |
4-[(4-carboxy-3-chlorophenyl)diazenyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2N2O4/c15-11-5-7(1-3-9(11)13(19)20)17-18-8-2-4-10(14(21)22)12(16)6-8/h1-6H,(H,19,20)(H,21,22) |
Clé InChI |
WQWVCZLDVCFVFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

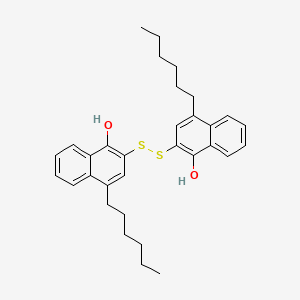
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
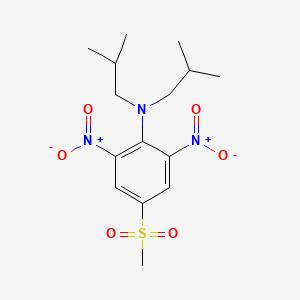

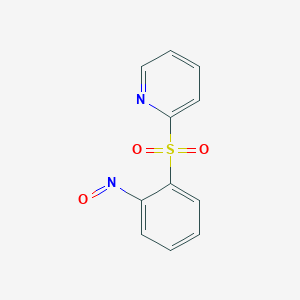
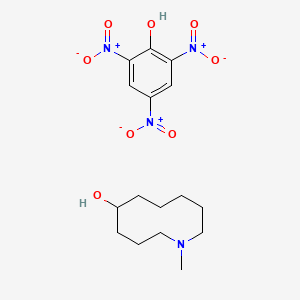
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
